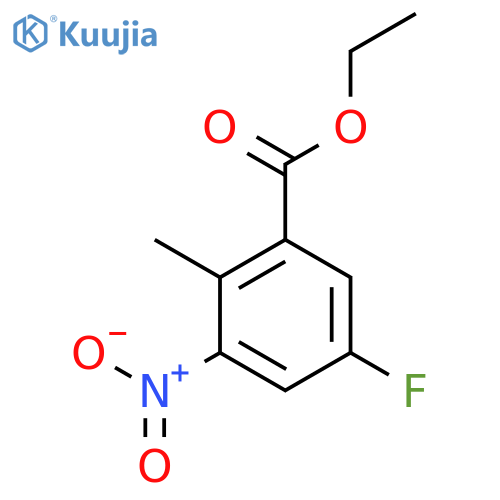

Cas no 1342359-36-7 (Ethyl 5-fluoro-2-methyl-3-nitrobenzoate)

1342359-36-7 structure

商品名:Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

CAS番号:1342359-36-7

MF:C10H10FNO4

メガワット:227.189106464386

MDL:MFCD17282865

CID:1029871

PubChem ID:63049136

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

- AK134629

- 6172AA

- AX8256397

- A887940

- AKOS012348789

- AC-33556

- DTXSID80734518

- Ethyl5-fluoro-2-methyl-3-nitrobenzoate

- DB-230433

- 1342359-36-7

- MFCD17282865

- BCP23621

- CS-0151849

- DS-4788

- A12018

-

- MDL: MFCD17282865

- インチ: 1S/C10H10FNO4/c1-3-16-10(13)8-4-7(11)5-9(6(8)2)12(14)15/h4-5H,3H2,1-2H3

- InChIKey: XXIIRYGATOUXBZ-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C(C(C([H])([H])[H])=C(C(=O)OC([H])([H])C([H])([H])[H])C=1[H])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 227.05938596g/mol

- どういたいしつりょう: 227.05938596g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.1

- 疎水性パラメータ計算基準値(XlogP): 2.4

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222489-10g |

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate |

1342359-36-7 | 98% | 10g |

¥820 | 2023-04-15 | |

| Alichem | A010009358-500mg |

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate |

1342359-36-7 | 97% | 500mg |

831.30 USD | 2021-07-06 | |

| Chemenu | CM156039-5g |

ethyl 5-fluoro-2-methyl-3-nitrobenzoate |

1342359-36-7 | 98% | 5g |

$59 | 2022-12-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PS954-1g |

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate |

1342359-36-7 | 98% | 1g |

137.0CNY | 2021-07-12 | |

| Crysdot LLC | CD12152722-25g |

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate |

1342359-36-7 | 98% | 25g |

$559 | 2024-07-23 | |

| eNovation Chemicals LLC | Y1047995-1g |

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate |

1342359-36-7 | 98% | 1g |

$80 | 2024-06-06 | |

| Alichem | A010009358-250mg |

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate |

1342359-36-7 | 97% | 250mg |

484.80 USD | 2021-07-06 | |

| Alichem | A010009358-1g |

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate |

1342359-36-7 | 97% | 1g |

1,490.00 USD | 2021-07-06 | |

| Chemenu | CM156039-10g |

ethyl 5-fluoro-2-methyl-3-nitrobenzoate |

1342359-36-7 | 98% | 10g |

$104 | 2022-12-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PS954-5g |

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate |

1342359-36-7 | 98% | 5g |

274CNY | 2021-05-08 |

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

1342359-36-7 (Ethyl 5-fluoro-2-methyl-3-nitrobenzoate) 関連製品

- 1072207-10-3(Ethyl 4-fluoro-2-nitrobenzoate)

- 364-51-2(Ethyl 5-fluoro-2-nitrobenzoate)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量